

# Technical Guide: Structure Elucidation of 3-Benzyloxy-4-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzyloxy-4-methoxybenzaldehyde

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## Introduction

**3-Benzyloxy-4-methoxybenzaldehyde**, a derivative of vanillin, is a valuable intermediate in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and benzyloxy substitutions, makes it a precursor for various more complex molecules, including pharmaceuticals and fragrances. Accurate confirmation of its structure is paramount for its application in research and development. This guide provides an in-depth overview of the structure elucidation of **3-Benzyloxy-4-methoxybenzaldehyde** through spectroscopic analysis and includes a detailed experimental protocol for its synthesis.

## Chemical Structure and Properties

The fundamental step in structure elucidation is understanding the basic chemical properties and molecular formula of the compound.

Property	Value
IUPAC Name	3-(Benzyloxy)-4-methoxybenzaldehyde
Synonyms	Isovanillin benzyl ether
CAS Number	6346-05-0[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub> [1]
Molecular Weight	242.27 g/mol [1]
Appearance	Solid
Melting Point	61-64 °C[2]

## Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

A common and effective method for the synthesis of **3-benzyloxy-4-methoxybenzaldehyde** is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and benzyl bromide.

## Experimental Protocol: Benzylation of Isovanillin

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Benzyl bromide
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone, anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

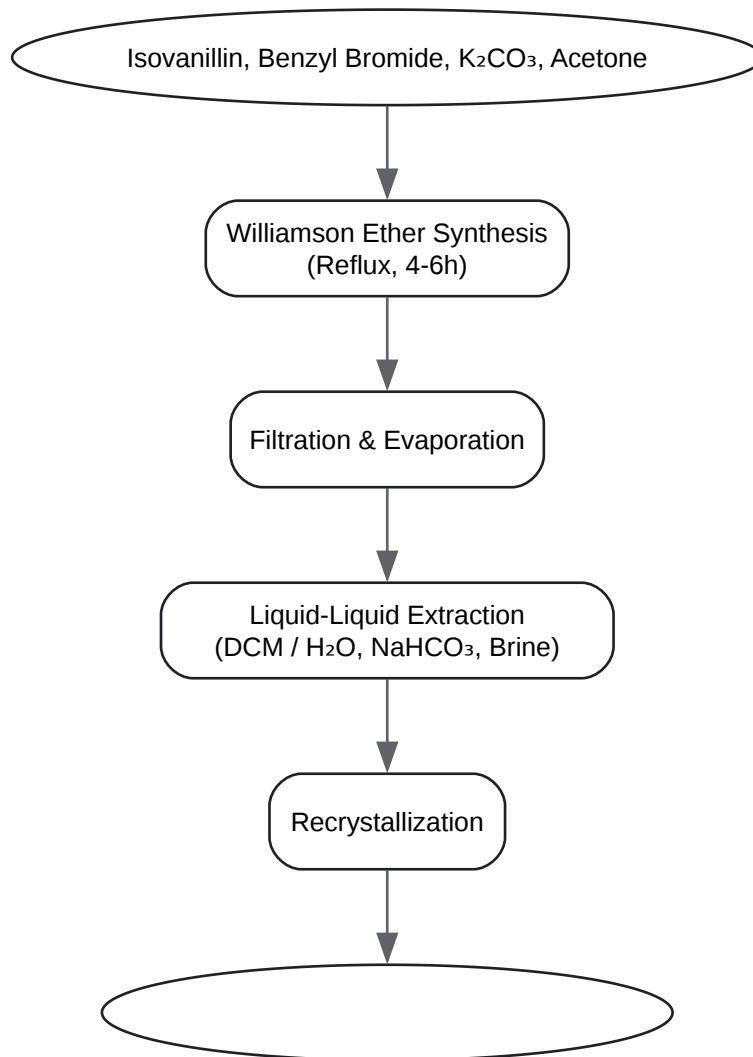
Procedure:

- To a round-bottom flask, add isovanillin (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
- Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-benzyloxy-4-methoxybenzaldehyde**.

## Synthesis Workflow Diagram

### Synthesis Workflow of 3-Benzyloxy-4-methoxybenzaldehyde



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Caption: A schematic overview of the synthesis process.

## Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

## $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides information about the number and chemical environment of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~7.5 - 7.3	m	7H	Aromatic protons (benzyloxy & benzaldehyde rings)
~7.0	d	1H	Aromatic proton (benzaldehyde ring)
~5.2	s	2H	Methylene protons (-OCH <sub>2</sub> Ph)
~3.9	s	3H	Methoxy protons (-OCH <sub>3</sub> )

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~191	Aldehyde carbon (C=O)
~155	Aromatic carbon (C-O)
~150	Aromatic carbon (C-O)
~136	Aromatic carbon (ipso-benzyloxy)
~130	Aromatic carbon (C-H)
~129	Aromatic carbon (C-H)
~128	Aromatic carbon (C-H)
~127	Aromatic carbon (C-H)
~125	Aromatic carbon (C-H)
~112	Aromatic carbon (C-H)
~111	Aromatic carbon (C-H)
~71	Methylene carbon (-OCH <sub>2</sub> Ph)
~56	Methoxy carbon (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	Aldehyde C=O stretch
~1590, ~1510	Strong	Aromatic C=C stretch
~1260	Strong	Aryl-O-C stretch (ether)
~1130	Strong	C-O stretch
~740, ~700	Strong	Aromatic C-H bend (out-of-plane)

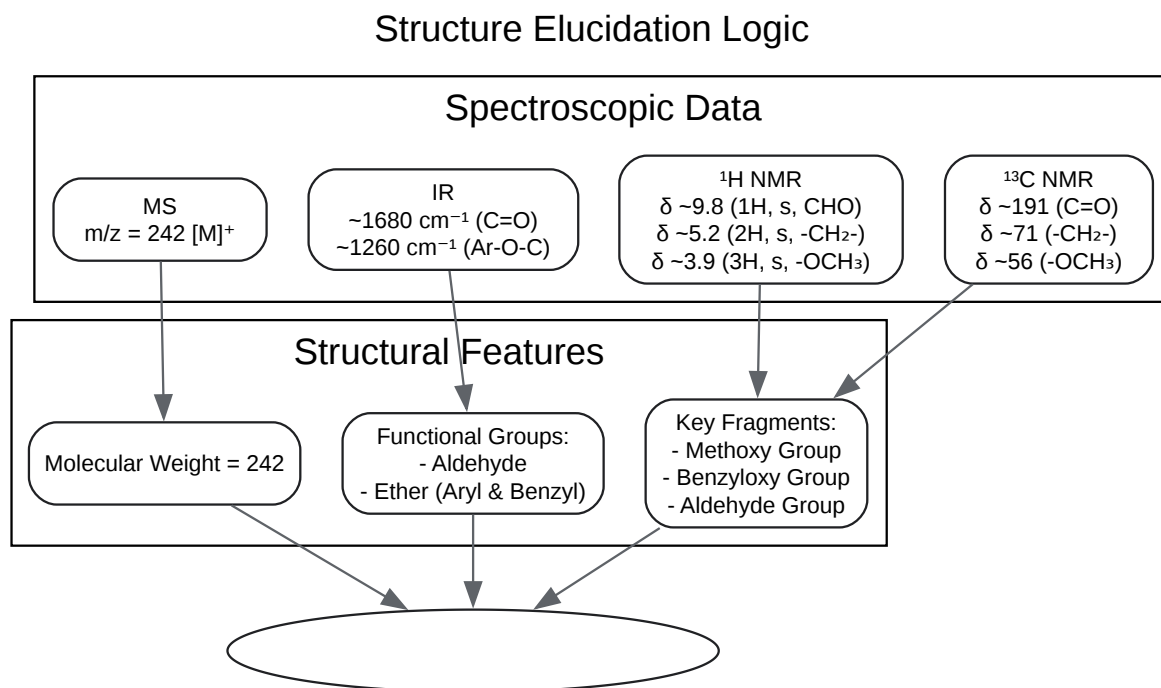
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
242	Molecular ion [M] <sup>+</sup>
241	[M-H] <sup>+</sup>
151	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (loss of benzyl group)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl cation)

## Logical Structure Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of **3-benzyloxy-4-methoxybenzaldehyde**.



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Caption: The logical flow from raw spectroscopic data to the final elucidated structure.

## Conclusion

The synthesis of **3-benzyloxy-4-methoxybenzaldehyde** via Williamson ether synthesis from isovanillin is a reliable method. The structure of the resulting compound can be unequivocally confirmed by a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry. The presented data and protocols offer a comprehensive guide for researchers working with this important chemical intermediate.

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## References



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